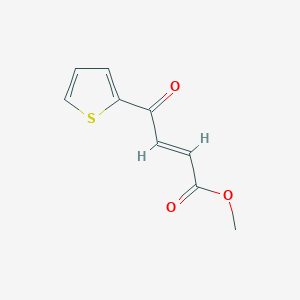

Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a sulfur-containing heterocycle that is widely recognized for its diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate typically involves the reaction of thiophene derivatives with appropriate reagents under controlled conditions. One common method involves the use of enaminones, which are versatile precursors for the preparation of various organic compounds. The reaction conditions often include heating in the presence of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different substituents on the thiophene ring.

Scientific Research Applications

Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate include other thiophene derivatives, such as:

- Ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate

- (E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid

Uniqueness

This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties

Biological Activity

Methyl (2E)-4-Oxo-4-(thiophen-2-yl)but-2-enoate, also known by its CAS number 71132-39-3, is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈O₃S |

| Molecular Weight | 196.22 g/mol |

| CAS Number | 71132-39-3 |

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating the compound's effectiveness against various bacterial strains, it was found to inhibit methionine aminopeptidase (MetAP) enzymes from several pathogens, including Streptococcus pneumoniae, Mycobacterium tuberculosis, and Enterococcus faecalis.

Inhibition Studies

The compound displayed differential inhibition across different MetAPs:

| Enzyme | % Inhibition at 100 µM |

|---|---|

| SpMetAP | 84% |

| MtMetAP | 79% |

| EfMetAP | 87% |

| HsMetAP | Minimal Effect |

The inhibition constants (Ki) for the most active compounds were determined, with values indicating strong binding affinity:

| Compound | Ki (µM) |

|---|---|

| 1g | 33.9 |

| 5e | 21.3 |

| 3d | 56.9 |

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents targeting MetAP enzymes.

Cytotoxicity Profile

In vitro cytotoxicity assays using the HepG2 cell line revealed varying levels of toxicity for different concentrations of the compound. Notably, several derivatives demonstrated non-cytotoxic effects at concentrations ranging from 50 to 450 µg/mL, while others exhibited cytotoxicity at higher concentrations:

| Compound | Cytotoxicity Range (µg/mL) |

|---|---|

| 1g | 195 - 250 |

| 1h | Cytotoxic |

| 5e | Non-cytotoxic |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of protein synthesis pathways, leading to a cascade of cellular dysfunction in susceptible bacteria. This mode of action aligns with findings that indicate its capability to disrupt nucleic acid and peptidoglycan production in bacterial cells.

Case Studies

- Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) in the range of 15.625–125 μM , showcasing its potential as an antibacterial agent against Gram-positive bacteria.

- Anticancer Potential : Preliminary investigations into the anticancer properties of this compound suggest it may induce apoptosis in cancer cell lines, although further studies are required to elucidate its full potential and mechanism.

Properties

Molecular Formula |

C9H8O3S |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

methyl (E)-4-oxo-4-thiophen-2-ylbut-2-enoate |

InChI |

InChI=1S/C9H8O3S/c1-12-9(11)5-4-7(10)8-3-2-6-13-8/h2-6H,1H3/b5-4+ |

InChI Key |

FDUROCASNUFHSA-SNAWJCMRSA-N |

Isomeric SMILES |

COC(=O)/C=C/C(=O)C1=CC=CS1 |

Canonical SMILES |

COC(=O)C=CC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.